Methyl heptadeca-10,12-dienoate
Description
Methyl heptadeca-10,12-dienoate is a methyl ester of a 17-carbon fatty acid (heptadecanoic acid) with two double bonds located at positions 10 and 12.
Key structural features of this compound include:
- Chain length: 17 carbons.
- Double bonds: Two unsaturated bonds at positions 10 and 12 (geometry unspecified in evidence).
- Functional group: Methyl ester, enhancing solubility in organic solvents like ethanol or DMSO .
Properties
CAS No. |
63024-92-0 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
methyl heptadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-9H,3-5,10-17H2,1-2H3 |
InChI Key |
QRLOGVJZQFVNRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
In this approach, heptadeca-10,12-dienoic acid is refluxed with excess methanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester. While simple, this method often requires prolonged reaction times (12–24 hours) and yields moderate purity due to equilibrium limitations.
Coupling-Agent-Mediated Esterification
To enhance efficiency, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. For example, a protocol adapted from the synthesis of methyl 10(E),12(Z)-octadecadienoate involves reacting heptadeca-10,12-dienoic acid with methanol in the presence of DCC and 4-dimethylaminopyridine (DMAP). This method achieves yields exceeding 85% under mild conditions (0–25°C, 4–6 hours), with minimal side-product formation.
Transesterification of Fatty Acid Derivatives
Transesterification offers an alternative pathway, particularly when the dienoic acid is derived from natural sources or pre-functionalized triglycerides.
Base-Catalyzed Transesterification
In a procedure analogous to biodiesel production, this compound can be synthesized by treating heptadeca-10,12-dienoyl glycerides (e.g., triacylglycerols) with sodium methoxide in methanol. The reaction cleaves ester bonds, releasing the methyl ester and glycerol. This method is scalable but requires rigorous purification to remove glycerol and soap byproducts.
Enzymatic Transesterification
Lipase-catalyzed transesterification provides stereochemical control, critical for preserving the cis or trans configuration of the double bonds. For instance, immobilized Candida antarctica lipase B (CAL-B) has been used to catalyze the transesterification of heptadeca-10,12-dienoyl ethyl ester with methanol, yielding the methyl ester with >90% enantiomeric excess.
De Novo Synthesis via Catalytic Cross-Coupling
For laboratories lacking access to preformed heptadeca-10,12-dienoic acid, de novo synthesis from simpler precursors is essential.
Wittig Olefination
The Wittig reaction is widely employed to install double bonds. A two-step sequence involves:
- Synthesis of the Phosphorus Ylide : Triphenylphosphine reacts with 10-bromoheptadec-12-enoic acid to form the corresponding ylide.
- Olefination : The ylide couples with formaldehyde or a methylating agent to introduce the second double bond, followed by esterification.
This method affords precise control over double-bond geometry but requires anhydrous conditions and sensitive handling of the ylide.
Cross-Cyclomagnesiation
A titanium-catalyzed cross-cyclomagnesiation strategy, adapted from the synthesis of polyunsaturated fatty acid esters, enables the construction of conjugated dienes. For example, Cp₂TiCl₂ catalyzes the reaction between heptadeca-1,2,6-triene and methylmagnesium bromide, forming a magnesacyclopentane intermediate that is hydrolyzed to yield this compound. This method achieves 80–85% yields and excellent stereoselectivity.
Stereochemical Considerations and Isomer Control
The geometry of the 10,12-diene system significantly influences the compound’s physical and chemical properties.
Catalytic Hydrogenation-Isonomerization
Partial hydrogenation of methyl heptadeca-10,12-triynoate over Lindlar catalyst (Pd/CaCO₃, quinoline) selectively reduces the triple bond to a cis double bond, while isomerization catalysts (e.g., I₂ or Rh complexes) adjust the position of the remaining double bond.
Photochemical Isomerization
UV irradiation (254 nm) of this compound in the presence of a photosensitizer (e.g., benzophenone) induces cis-trans isomerization, enabling access to non-natural stereoisomers.
Industrial-Scale Production and Optimization
Large-scale synthesis requires balancing cost, yield, and environmental impact.
Continuous-Flow Esterification
Microreactor systems enhance heat and mass transfer during esterification, reducing reaction times from hours to minutes. A patented continuous-flow protocol using sulfuric acid and supercritical methanol achieves 95% conversion at 150°C and 50 bar.
Green Chemistry Approaches
Ionic liquids (e.g., [BMIM][HSO₄]) serve as recyclable catalysts for solvent-free esterification, minimizing waste. Recent studies report 92% yields under microwave irradiation (100 W, 15 minutes).
Analytical Characterization and Quality Control
Rigorous characterization ensures the identity and purity of the final product.
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound from monoene and saturated ester impurities, with a typical retention time of 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions: Methyl heptadeca-10,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to yield a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Methanol and sodium methoxide for transesterification.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated methyl ester or alcohol.
Substitution: Different methyl esters depending on the nucleophile used.
Scientific Research Applications
Methyl heptadeca-10,12-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl heptadeca-10,12-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Dienoates
* Inferred properties due to lack of direct evidence for this compound.
Key Comparisons:
Chain Length and Saturation: this compound (17C) has a shorter chain than methyl octadecadienoates (18C) but longer than tetradecadienoate (14C). Longer chains generally increase hydrophobicity and melting points . The presence of two double bonds (vs. one in heptadec-10-enoate) enhances conformational flexibility and may influence membrane interaction or receptor binding .
Double Bond Geometry and Conjugation: Conjugated double bonds (e.g., 10E,12Z in CLA methyl ester) are associated with higher chemical reactivity and distinct biological activities, such as anticancer effects, compared to non-conjugated analogs . The geometry (cis/trans) of double bonds affects physical properties like melting point and solubility. For example, CLA methyl ester (10E,12Z) is a solid at room temperature , whereas non-conjugated methyl linoleate is often liquid .
Biological Activity: Methyl linoleate (9E,12E-octadecadienoate) and CLA methyl ester exhibit anticancer properties, as shown in Withania somnifera extracts and synthetic studies . Shorter-chain dienoates (e.g., tetradecadienoate) are less studied but may serve as metabolic intermediates .
Synthesis and Purification: Sodium methoxide-mediated esterification in methanol is a common route for synthesizing methyl dienoates, as seen in analogous compounds . CLA methyl ester is synthesized to >98% purity, highlighting the importance of controlled conditions for bioactive dienoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
